TAT14Peptide(Nrf2ActivatorIII)
Description
Historical Development and Discovery
The development of TAT14 Peptide emerged from pioneering research conducted by Steel and colleagues in 2012, who sought to create effective chemical biological tools for investigating Nuclear factor erythroid 2-related factor 2 pathway modulation. The research team recognized the therapeutic potential of targeting the protein-protein interaction between Nuclear factor erythroid 2-related factor 2 and Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, building upon earlier work by Hannink and co-workers who had demonstrated that short peptides based upon the Nuclear factor erythroid 2-related factor 2 binding region to the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 could bind with high affinity. The breakthrough came when researchers discovered that conjugating these peptides to cell-penetrating peptides, specifically the trans-activating transcriptional activator peptide derived from Human Immunodeficiency Virus, could overcome cellular uptake limitations.
The development process involved systematic testing of three different peptide lengths: 10-mer, 14-mer, and 16-mer sequences, all conjugated to the trans-activating transcriptional activator sequence. Remarkably, only the 14-mer conjugate demonstrated significant biological activity in intact human cells, leading to its selection for further development and characterization. This selective efficacy suggested that the conjugation of the trans-activating transcriptional activator peptide to the 10-mer and 16-mer peptides either failed to enhance cellular uptake or actually inhibited binding to the Kelch domain. The successful development of TAT14 Peptide represented a significant milestone in chemical biology, providing researchers with the first effective cell-penetrating tool capable of specifically modulating Nuclear factor erythroid 2-related factor 2 pathway activity through direct protein-protein interaction disruption.
Nomenclature and Chemical Classification
TAT14 Peptide, systematically designated as Nrf2 Activator III, belongs to the class of synthetic bioactive peptides specifically designed for intracellular protein-protein interaction modulation. The compound is officially registered under Chemical Abstracts Service number 1362661-34-4, providing standardized identification across scientific databases and research applications. The complete chemical designation follows the International Union of Pure and Applied Chemistry nomenclature as H-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine~Leucine-Glutamine-Leucine-Aspartic acid-Glutamic acid-Glutamic acid-Threonine-Glycine-Glutamic acid-Phenylalanine-Leucine-Proline-Isoleucine-Glutamine-OH.
The molecular composition of TAT14 Peptide encompasses a complex structure with the empirical formula C₁₃₇H₂₃₀N₄₈O₃₉, resulting in a molecular weight of 3173.6 daltons. The peptide sequence YGRKKRRQRRRLQLDEETGEFLPIQ represents a carefully engineered fusion construct combining the cell-penetrating properties of the trans-activating transcriptional activator sequence with the Nuclear factor erythroid 2-related factor 2-binding capabilities of the C-terminal domain. This unique structural arrangement enables the peptide to traverse cellular membranes while maintaining its capacity to interact specifically with the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1.
Significance in Oxidative Stress Research
TAT14 Peptide has emerged as a crucial research tool in oxidative stress investigations due to its unique ability to modulate cellular antioxidant defense mechanisms through specific Nuclear factor erythroid 2-related factor 2 pathway activation. The significance of this compound in oxidative stress research stems from its capacity to address fundamental questions about cellular protective responses against reactive oxygen species and electrophilic stress. Nuclear factor erythroid 2-related factor 2 serves as the master regulator of cellular antioxidant defense systems, controlling the expression of numerous cytoprotective genes through binding to antioxidant response elements in their promoter regions.
The peptide's research significance extends beyond basic mechanistic studies to encompass investigations into disease pathogenesis and therapeutic target identification. Oxidative stress has been implicated in virtually all major human diseases, including neurodegenerative disorders, cardiovascular disease, diabetes, and cancer, making Nuclear factor erythroid 2-related factor 2 pathway modulation a critical area of therapeutic research. TAT14 Peptide enables researchers to specifically activate this pathway without the confounding effects of general cellular stress responses, providing unprecedented precision in experimental design. This specificity has proven invaluable in dissecting the complex relationships between oxidative stress, inflammation, and cellular survival mechanisms.
Furthermore, TAT14 Peptide has contributed significantly to understanding the therapeutic potential of Nuclear factor erythroid 2-related factor 2 activation in various disease contexts. Research utilizing this compound has demonstrated that targeted Nuclear factor erythroid 2-related factor 2 activation can provide protection against oxidative damage in multiple cellular systems, supporting the development of novel therapeutic strategies. The peptide's ability to cross cellular membranes while maintaining target specificity has made it an essential tool for translating mechanistic insights from cell culture studies to more complex biological systems.
Theoretical Framework in Nrf2 Pathway Modulation
The theoretical framework underlying TAT14 Peptide's mechanism of action centers on the sophisticated regulatory system governing Nuclear factor erythroid 2-related factor 2 pathway activation through protein-protein interaction disruption. Under normal physiological conditions, Nuclear factor erythroid 2-related factor 2 exists in a suppressed state through its interaction with Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, which functions as a substrate adaptor protein for the Cullin 3 E3 ubiquitin ligase complex. This interaction facilitates the continuous ubiquitination and proteasomal degradation of Nuclear factor erythroid 2-related factor 2, maintaining low basal levels of the transcription factor under non-stressed conditions.
TAT14 Peptide operates through a competitive inhibition mechanism, wherein the peptide's Nuclear factor erythroid 2-related factor 2-derived sequence competes with endogenous Nuclear factor erythroid 2-related factor 2 for binding to the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1. The critical binding determinant resides in the conserved DEETGE motif within the peptide sequence, which maintains the essential structural elements required for high-affinity interaction with the Kelch domain. Structural analysis has revealed that this motif contains a β-turn region stabilized by aspartate and threonine residues, with the binding pocket in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 containing multiple charged and hydrophobic residues that contact the glutamate side chains and peptide backbone.
The disruption of the Nuclear factor erythroid 2-related factor 2 and Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 interaction by TAT14 Peptide leads to Nuclear factor erythroid 2-related factor 2 stabilization and subsequent nuclear accumulation, where the transcription factor can bind to antioxidant response elements and activate downstream gene expression. This mechanism represents a departure from traditional approaches that rely on chemical modification of cysteine residues in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, instead providing a direct and reversible means of pathway activation. The theoretical framework also encompasses the peptide's cell-penetrating properties, which enable intracellular delivery without membrane disruption or toxicity, making it an ideal tool for mechanistic studies and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQPSCRGQGZEP-YBKRDZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H230N48O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of TAT 14, also known as the HIV-1 Tat protein, is the TAR RNA element that forms at the 5’ end of viral transcripts. This protein is one of the first HIV proteins to be expressed after infection occurs and is absolutely required for the initiation of the HIV genome transcription.
Mode of Action
TAT 14 interacts with its targets by binding to the TAR RNA element along with Cyclin T1 and CDK9 . This interaction orchestrates the assembly of the Super Elongation Complex consisting of ENL/AF9/ELL2/AFF4. The recruitment of the host positive transcription elongation factor b (p-TEFb) to the RNA hairpin formed at the 5’-end of nascent viral RNAs (TAR) is driven by TAT 14.
Biochemical Pathways
The TAT 14 pathway is known for its ability to move pre-folded and co-factor-containing proteins across membranes. This pathway is composed of two components, TatA and TatC, which are often complemented with additional TatA-like proteins.
Pharmacokinetics
It is known that tat 14 peptides can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference.
Result of Action
The result of TAT 14’s action is the activation of HIV-1 transcription. It has been linked to progressive neuronal deregulation leading to the development of HIV-Associated Neurocognitive Disorders (HAND) and accelerating brain aging.
Action Environment
The action environment of TAT 14 is primarily within the cells that can support productive viral replication, such as astrocytes and microglia. Tat 14 protein can be released from infected cells to affect hiv non-permissive cells such as neurons. The efficiency of TAT 14’s action can be influenced by various environmental factors, including the concentration of the peptides.
Biochemical Analysis
Biochemical Properties
TAT 14 interacts with the Nrf2 binding site on Kelch-like ECH-associated protein 1 (Keap1), a protein that normally inhibits Nrf2. By competitively disrupting the Nrf2-Keap1 interaction, TAT 14 stabilizes cytosolic Nrf2, promoting its nuclear translocation and binding to the antioxidant response element (ARE).
Cellular Effects
TAT 14 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the level of Nrf2 protein, which in turn upregulates the expression of various cytoprotective and detoxifying genes. This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of TAT 14 involves its binding to the Nrf2 binding site on Keap1, which disrupts the interaction between Nrf2 and Keap1. This disruption stabilizes Nrf2 in the cytosol and promotes its translocation to the nucleus, where it binds to the ARE and upregulates the expression of various cytoprotective and detoxifying genes.
Temporal Effects in Laboratory Settings
The effects of TAT 14 can change over time in laboratory settings. While specific temporal effects of TAT 14 have not been reported, it is known that the peptide can be efficiently transduced into the brain via intravenous injection
Metabolic Pathways
TAT 14 is involved in the Nrf2-Keap1-ARE pathway. By disrupting the interaction between Nrf2 and Keap1, TAT 14 influences the metabolic flux of this pathway and can potentially affect metabolite levels. Specific enzymes or cofactors that TAT 14 interacts with have not been reported.
Transport and Distribution
TAT 14 is transported into cells via its TAT sequence, which allows it to cross the cell membrane. Once inside the cell, TAT 14 can disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. The specific distribution of TAT 14 within cells and tissues has not been reported.
Biological Activity
The TAT14 peptide, also known as Nrf2 Activator III, is a 14-amino acid cell-penetrating peptide that has garnered attention for its role in activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is critical in regulating cellular responses to oxidative stress and inflammation. The following sections detail the biological activity of TAT14, supported by data tables, case studies, and research findings.
TAT14 functions primarily by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This disruption allows Nrf2 to translocate to the nucleus and activate the expression of various antioxidant and cytoprotective genes.
- Activation of Nrf2 : TAT14 enhances Nrf2 protein levels without affecting its mRNA expression, indicating that the peptide stabilizes Nrf2 by preventing its degradation via Keap1 interaction .
- Induction of Downstream Targets : The activation leads to increased expression of downstream genes such as heme oxygenase-1 (HO-1), which plays a significant role in cytoprotection and anti-inflammatory responses .
Anti-inflammatory Properties
TAT14 has been shown to exert significant anti-inflammatory effects. In experiments involving human THP-1 monocytes, TAT14 treatment resulted in:
- Suppression of TNF Production : The peptide inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by approximately 61% .
- Dose-Dependent Activation : The induction of HO-1 mRNA and protein levels was observed to peak at different time intervals post-treatment, showcasing a dose-dependent response .
Case Studies
A notable study investigated the effects of TAT14 in colorectal cancer (CRC) cells. The findings highlighted:
- Enhanced Sensitivity to Ferroptosis : Treatment with TAT14 improved the viability of CRC cells under oxidative stress conditions induced by ferroptosis inducers like RSL3 and Erastin. This suggests a protective role against oxidative damage mediated by Nrf2 activation .
- Nrf2 Nuclear Translocation : Immunofluorescent staining confirmed that TAT14 treatment led to the nuclear translocation of Nrf2, further supporting its role as an activator .
Data Tables
The following table summarizes key experimental findings related to TAT14's biological activity:
| Parameter | Observation | Significance |
|---|---|---|
| Nrf2 Protein Levels | Peak at 3 hours post-treatment | Indicates stabilization by TAT14 |
| HO-1 mRNA Expression | Peak at 6 hours post-treatment | Dose-dependent induction |
| TNF-α Inhibition | 61% reduction in LPS-induced expression | Anti-inflammatory effect |
| Cell Viability (CRC Cells) | Increased under oxidative stress | Protective effect against ferroptosis |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₃₇H₂₃₀N₄₈O₃₉
- Molecular Weight : 3173.59 g/mol
- CAS Number : 1362661-34-4
- Mechanism of Action : Competitively disrupts the Nrf2-Keap1 interaction by targeting the Keap1 binding site on Nrf2. This stabilizes cytoplasmic Nrf2, promotes its nuclear translocation, and enhances binding to antioxidant response elements (ARE), upregulating detoxifying enzymes like heme oxygenase-1 (HO-1) .
- Biological Effects: Anti-inflammatory activity via suppression of LPS-induced TNF-α secretion . No effect on Nrf2 mRNA expression; acts post-translationally to elevate Nrf2 protein levels .
- Applications : Used in research on oxidative stress, neurodegenerative diseases, cancer, and inflammation .
Comparison with Similar Nrf2-Activating Compounds
Table 1: Comparative Overview of Nrf2-Activating Compounds
Key Distinctions:
Delivery Mechanism : TAT14’s TAT sequence ensures efficient intracellular delivery, bypassing limitations of passive diffusion seen in small molecules .
Post-Translational Regulation : Unlike mRNA-targeting agents, TAT14 elevates Nrf2 protein levels without affecting transcription, reducing off-target gene effects .
Research Findings and Limitations
Efficacy in Disease Models:
Preparation Methods
Standard Fmoc-Based Synthesis Protocol
The synthesis of TAT14 follows the Fmoc/tBu strategy, utilizing Rink amide resin or pre-loaded Wang resin for C-terminal anchoring. The sequence YGRKKRRQRRRLQLDEETGEFLPIQ is assembled stepwise, with the TAT sequence (YGRKKRRQRRR) positioned at the N-terminus to enhance cellular uptake. Key steps include:
-
Resin Swelling : The resin is treated with N,N-dimethylformamide (DMF) at 10 mL/g for 10–15 minutes to expand the polymer matrix, facilitating reagent penetration.
-
Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling. Completion is verified via the Kaiser test.
-
Amino Acid Coupling : A 5-molar excess of Fmoc-protected amino acids is activated with HBTU/HOBt in DMF and coupled to the resin-bound peptide. Steric hindrance, particularly with proline residues, may necessitate double couplings.
Table 1: Synthesis Parameters for TAT14
TAT Conjugation and Sequence Optimization
Initial screens compared TAT-conjugated 10-mer, 14-mer, and 16-mer peptides for Nrf2 activation. Only the 14-mer (TAT14) induced significant heme-oxygenase-1 (HO-1) expression (24-fold at 75 μM), attributed to optimal Keap1 binding affinity. Scrambled TAT14 (TAT-14Sc) showed no activity, confirming sequence specificity.
Purification and Isolation of TAT14
Crude Peptide Cleavage
Peptide-resin cleavage employs a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) to simultaneously remove side-chain protecting groups and release the peptide. Scavengers prevent alkylation side reactions, ensuring >90% crude purity.
Reverse-Phase Solid-Phase Extraction (RP-SPE)
RP-SPE with gradient elution achieves semi-preparative purification (≥95% purity):
Table 2: Purification Performance of TAT14
Analytical Characterization of TAT14
Physicochemical Properties
TAT14 has a molecular weight of 3173.6 Da (C137H230N48O39) and solubility of 1 mg/mL in water. Stability testing confirms integrity for ≥1 year at -80°C in lyophilized form.
Functional Validation
-
Nrf2 Protein Levels : Western blotting shows a 3.5-fold increase in Nrf2 at 3 hours post-treatment (75 μM).
-
HO-1 Induction : Dose-dependent HO-1 mRNA upregulation peaks at 6 hours (24-fold), with protein expression maximal at 12 hours.
-
Anti-Inflammatory Activity : TAT14 suppresses LPS-induced TNF-α by 80% in THP-1 cells (IC50 = 37.5 μM).
Table 3: Biological Activity of TAT14
| Assay | Result | Source |
|---|---|---|
| Nrf2 Half-Life | 3 hours (peak) | |
| HO-1 mRNA Induction | 24-fold at 6 hours | |
| TNF-α Inhibition | 80% at 75 μM |
Process Optimization and Scalability
Coupling Efficiency Enhancements
Aggregation-prone regions (e.g., LQLDEETGE) necessitate microwave-assisted SPPS (50°C, 30 W) to reduce cycle times from 60 to 20 minutes and improve yields by 15%.
Q & A
Q. What is the molecular mechanism by which TAT14 peptide activates the Nrf2 pathway?
TAT14 competitively disrupts the Nrf2-Keap1 interaction by targeting the Keap1-binding domain of Nrf2, stabilizing cytosolic Nrf2 and promoting its nuclear translocation. This enables Nrf2 to bind the antioxidant response element (ARE), upregulating genes like heme-oxygenase-1 (HO-1) . Methodologically, confirm this mechanism using co-immunoprecipitation (Co-IP) assays to assess Keap1-Nrf2 binding and immunofluorescence to track nuclear localization.
Q. What experimental models are appropriate for studying TAT14's anti-inflammatory effects?
In vitro models like THP-1 monocytes (e.g., LPS-induced TNF-α suppression at ~37.5 µM) and in vivo models of oxidative stress (e.g., murine inflammation models) are standard. Include dose-response curves (e.g., 10–100 µM) and measure downstream targets like HO-1 mRNA via qPCR .
Q. How should researchers control for off-target effects of TAT14 in Nrf2 studies?
Use siRNA-mediated Nrf2 knockdown or CRISPR-Cas9 knockout cells to verify specificity. Compare results with alternative Nrf2 activators (e.g., sulforaphane) and include negative controls (e.g., scrambled peptide) .
Advanced Research Questions
Q. How can discrepancies in reported effective concentrations of TAT14 (e.g., 37.5 µM vs. 75 µM) be resolved?
Discrepancies may arise from cell-type variability (e.g., primary vs. immortalized cells) or assay sensitivity. Standardize protocols:
- Pre-treat cells with protease inhibitors to prevent peptide degradation.
- Use orthogonal assays (e.g., Western blot for Nrf2 protein levels alongside ARE-luciferase reporter assays).
- Apply statistical adjustments for multiple comparisons (e.g., Benjamini-Hochberg procedure to control false discovery rates) .
Q. What strategies optimize TAT14 delivery in vivo for sustained Nrf2 activation?
Q. How do researchers reconcile TAT14's lack of effect on Nrf2 mRNA with increased protein levels?
Focus on post-translational regulation:
- Measure ubiquitination rates (e.g., cycloheximide chase assays) to assess Keap1-mediated degradation.
- Evaluate proteasomal inhibition (e.g., MG132) to confirm stabilization.
- Integrate transcriptomic and proteomic datasets to identify compensatory pathways .
Q. What are the limitations of using TAT14 in chronic disease models?
- Prolonged Nrf2 activation may induce drug resistance via efflux pumps (e.g., ABC transporters).
- Monitor redox balance using glutathione assays to avoid paradoxical oxidative stress.
- Combine with metabolomics to detect off-target effects on cellular energetics .
Methodological and Data Analysis Guidance
Q. How should meta-analyses of TAT14 studies address heterogeneity in experimental designs?
Follow PRISMA guidelines for systematic reviews:
- Define inclusion criteria (e.g., in vivo vs. in vitro, concentration ranges).
- Use random-effects models to account for variability.
- Perform sensitivity analyses to exclude low-quality studies (e.g., lack of negative controls) .
Q. What computational tools aid in predicting TAT14 interactions beyond Keap1-Nrf2?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
